molecular formula C12H14BrNO B1375285 (5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone CAS No. 1480283-73-5

(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Cat. No.: B1375285
CAS No.: 1480283-73-5
M. Wt: 268.15 g/mol
InChI Key: KABBCPOCWWXBIJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is an organic compound that features a pyrrolidine ring attached to a brominated and methylated benzene ring

Scientific Research Applications

(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. For detailed safety information, it is recommended to refer to the safety data sheet provided by the supplier or to consult with a chemical safety professional .

Future Directions

The future directions for the use of this compound would depend on its specific applications in various fields. Unfortunately, the search results do not provide specific information on future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone typically involves the reaction of 5-bromo-2-methylbenzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for adding reagents, and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
  • 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
  • 1-(5-Bromo-2-furoyl)pyrrolidine
  • 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine

Uniqueness

(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is unique due to its specific combination of a brominated and methylated benzene ring with a pyrrolidine moiety. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules, making it valuable for various research applications .

Properties

IUPAC Name

(5-bromo-2-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-4-5-10(13)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABBCPOCWWXBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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